molecular formula C24H17BrO5 B12201619 benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12201619
M. Wt: 465.3 g/mol
InChI Key: WGNXNWITZAQSHV-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a bromobenzylidene group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.

    Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Hydroxylated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Uniqueness

Benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Benzyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19BrO5
  • Molecular Weight : 431.3 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis (Gram-positive)32 µg/mL
Compound BEscherichia coli (Gram-negative)64 µg/mL

The above table illustrates that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy is measured by the MIC values:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans16 µg/mL
Compound BAspergillus niger32 µg/mL

These results suggest that this compound could be a candidate for developing antifungal agents .

Anticancer Activity

Research indicates that benzofuran derivatives can exhibit cytotoxic effects on various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)10.0
HepG2 (Liver)8.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values for MCF-7 and HepG2 suggest that this compound may have significant anticancer potential .

Case Studies and Research Findings

  • Study on Structure–Activity Relationship : A comprehensive study on benzofuran derivatives highlighted how modifications in the benzofuran structure influence biological activity. The presence of electron-donating groups was correlated with increased antibacterial activity .
  • Cytotoxicity Assessment : In vitro studies demonstrated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for anticancer applications .

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-6-16(7-9-18)12-22-24(27)20-11-10-19(13-21(20)30-22)28-15-23(26)29-14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12-

InChI Key

WGNXNWITZAQSHV-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3

Origin of Product

United States

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